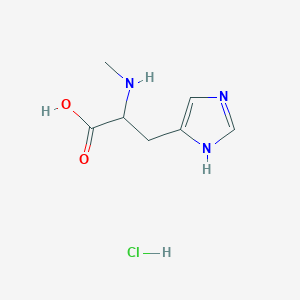

N-Me-His-OH.HCl

Description

Significance of N-Methylated Amino Acids in Biomolecular Systems

N-methylation, the substitution of a backbone amide hydrogen with a methyl group, is a critical modification of amino acids and peptides that confers significant advantages in biomolecular systems. researchgate.netacs.org This seemingly simple alteration can profoundly impact the physicochemical properties of peptides, leading to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. researchgate.netacs.orgrsc.org The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. researchgate.net This conformational constraint can, in turn, enhance receptor selectivity and binding affinity. researchgate.net

Furthermore, N-methylation is a naturally occurring post-translational modification found in various proteins. nih.govresearchgate.netresearchgate.net For instance, methylation of histidine residues in proteins like actin and myosin plays a role in regulating their function. researchgate.netresearchgate.netpeptide.com The study of N-methylated amino acids like N-Me-His-OH.HCl provides valuable insights into these natural processes and offers tools to modulate the properties of synthetic peptides for therapeutic and research applications. researchgate.net The enhanced stability of N-methylated peptides against enzymatic degradation is a particularly valuable attribute in the development of peptide-based drugs. researchgate.netresearchgate.net

Historical Context of this compound and Related Compounds in Scientific Inquiry

The scientific journey into understanding this compound is intrinsically linked to the discovery and study of its parent amino acid, histidine. Histidine was first isolated in 1896 by Albrecht Kossel and Sven Gustaf Hedin. wikipedia.org The exploration of post-translational modifications, including methylation, began to gain traction in the mid-20th century. Histidine methylation in proteins was first reported over five decades ago, though it remained a relatively understudied area for some time. researchgate.netresearchgate.net

The nomenclature for methylated histidines has also evolved. Historically, there was confusion in the literature regarding the numbering of the imidazole (B134444) nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) has since clarified the nomenclature, introducing the terms pi (π) for the nitrogen closest to the side chain and tau (τ) for the more distant nitrogen, to avoid ambiguity between 1-methylhistidine and 3-methylhistidine. hmdb.cahmdb.ca The synthesis and study of specific N-methylated amino acid derivatives, such as this compound, have been driven by the needs of peptide synthesis and the desire to create peptides with improved pharmacological properties. acs.org The development of methods for the efficient synthesis of N-methylamino acids has been a key enabler for their broader use in research. acs.org

Scope and Research Imperatives for this compound Investigations

Current and future research on this compound is focused on several key areas. A primary imperative is to further elucidate its role in fundamental biological processes. This includes studying its metabolism and its effects on cellular signaling pathways. chemimpex.comchemimpex.com In the realm of medicinal chemistry, this compound serves as a crucial building block for the synthesis of novel peptides with therapeutic potential. chemimpex.comchemimpex.comchemicalbook.com Researchers are actively exploring how its incorporation can be used to fine-tune the activity, selectivity, and pharmacokinetic profiles of drug candidates targeting a range of conditions, including neurological disorders. chemimpex.comchemimpex.com

Another significant research direction involves its application in the development of enzyme inhibitors and receptor agonists or antagonists. researchgate.net The unique conformational constraints imposed by the N-methyl group can be exploited to design peptides that interact with specific biological targets with high precision. Furthermore, there is a continued need for the development of more efficient and stereoselective synthetic methods for this compound and other N-methylated amino acids to make them more accessible for research and development. acs.org The investigation of this compound and its analogs remains a vibrant field of study with the potential to contribute significantly to our understanding of biology and the development of new medicines.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂·HCl | chemimpex.com |

| Molecular Weight | 205.64 g/mol | sigmaaldrich.com |

| Appearance | White powder | chemimpex.com |

| CAS Number | 17451-62-6 | chemimpex.com |

| Purity | ≥ 99% (TLC) | chemimpex.com |

| Optical Rotation | [α]D²⁴ = 30 ± 1 ° (c=1 in 5N HCl) | chemimpex.com |

| Storage Conditions | 0 - 8 °C | chemimpex.com |

| IUPAC Name | N-methyl-L-histidine hydrochloride | sigmaaldrich.com |

| InChI Key | QQCAMJPAJDEDCG-RGMNGODLSA-N | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCAMJPAJDEDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Me His Oh.hcl and Its Analogues

Protective Group Chemistry in N-Me-His-OH.HCl Synthesis

The successful synthesis of this compound and its incorporation into peptides is critically dependent on an orthogonal protective group strategy. This involves selecting appropriate protecting groups for the α-amino group and the remaining free imidazole (B134444) nitrogen that can be removed under different conditions without affecting each other or the peptide backbone.

The two dominant strategies in modern Solid-Phase Peptide Synthesis (SPPS) are based on the Nα-protection of amino acids with either the Fluorenylmethyloxycarbonyl (Fmoc) group or the tert-butyloxycarbonyl (Boc) group.

Fmoc Strategy: The Fmoc group is base-labile and is removed using a solution of piperidine (B6355638) in a polar aprotic solvent (e.g., DMF). This approach is popular due to its use of milder final cleavage conditions (strong acid, typically trifluoroacetic acid) to remove side-chain protecting groups and cleave the peptide from the resin. The building block for this strategy is Fmoc-N-Me-His(PG)-OH , where (PG) is a suitable acid-labile side-chain protecting group.

Boc Strategy: The Boc group is acid-labile and is removed using moderate acid (e.g., trifluoroacetic acid, TFA). The side-chain protecting groups used in this strategy must be stable to these conditions but removable by a much stronger acid (e.g., hydrofluoric acid, HF). This strategy is robust but requires more hazardous reagents for final cleavage. The corresponding building block is Boc-N-Me-His(PG)-OH .

The choice between Fmoc and Boc strategies depends on the target peptide's sequence, length, and the desired final purity.

| Feature | Fmoc-Based Strategy | Boc-Based Strategy |

| Nα-Protection | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Nα-Deprotection | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., Trt, Boc, tBu) | Stable to TFA, cleaved by strong acid (e.g., HF) |

| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., liquid HF) |

| Building Block | Fmoc-Nτ-Me-His(Trt)-OH | Boc-Nτ-Me-His(Dnp)-OH |

| Advantages | Milder overall conditions, wider availability of reagents. | Less risk of aspartimide formation, historically well-established. |

The imidazole side chain of histidine is nucleophilic and basic, capable of catalyzing side reactions such as the racemization of the activated carboxyl group or unwanted acylation during peptide synthesis. For N-methylated histidine, where one imidazole nitrogen is permanently occupied by a methyl group, the remaining nitrogen must be effectively protected.

The selection of the side-chain protecting group (PG) is critical. For N-τ-methylhistidine , the N-π nitrogen must be protected. The most common and effective PG for this purpose is the trityl (Trt) group. The Trt group offers several advantages:

Steric Hindrance: Its bulkiness effectively masks the nucleophilicity of the imidazole nitrogen, preventing side reactions.

Acid Lability: It is readily cleaved during the final TFA-mediated cleavage step in Fmoc-SPPS, ensuring its complete removal from the final peptide.

Compatibility: It is completely stable to the basic conditions used for Fmoc group removal.

Other protecting groups like 4-methyltrityl (Mtt) or tosyl (Tos) have also been explored, but Trt remains the gold standard for protecting the imidazole of histidine derivatives in Fmoc-SPPS due to its reliability and optimized cleavage kinetics. The presence of the N-τ-methyl group can slightly alter the electronic properties of the ring, but Trt protection remains highly effective.

Integration of this compound into Peptide Synthesis Protocols

Once the fully protected building block, such as Fmoc-N-τ-Me-His(Trt)-OH , is synthesized, it can be integrated into standard SPPS protocols. The process involves a repeated cycle of coupling and deprotection.

The coupling step, where the N-Me-His residue is added to the growing peptide chain, is a critical point where side reactions can occur. Histidine derivatives are known to be particularly susceptible to racemization during carboxyl group activation. To mitigate this, modern coupling reagents are employed. Carbodiimide-based activators like DIC, when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure), can provide good results. However, urethane-based coupling reagents are generally preferred for difficult couplings involving sterically hindered or racemization-prone residues. Reagents such as:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly form an activated ester that couples efficiently to the free amine of the resin-bound peptide while minimizing the risk of racemization.

Following successful coupling, the Nα-Fmoc group is removed with piperidine, and the cycle continues until the peptide sequence is complete. The final step is the global deprotection and cleavage from the solid support, typically using a cocktail of TFA and scavengers (e.g., water, triisopropylsilane) to remove the side-chain Trt group and liberate the final peptide, which can then be purified and converted to its hydrochloride salt (HCl).

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| This compound | N-methylhistidine hydrochloride |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| Trt | Trityl (Triphenylmethyl) |

| Mtt | 4-Methyltrityl |

| Tos | Tosyl (p-Toluenesulfonyl) |

| Dnp | 2,4-Dinitrophenyl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |

| DCM | Dichloromethane |

| DIPEA | N,N-Diisopropylethylamine |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Oxyma Pure | Ethyl cyanohydroxyiminoacetate |

| MeOTf | Methyl trifluoromethanesulfonate (B1224126) (Methyl triflate) |

| HF | Hydrofluoric acid |

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for assembling peptides on a solid support. bachem.com The inclusion of N-methylated amino acids like this compound, however, necessitates modifications to standard SPPS protocols due to the steric bulk of the N-methyl group, which can slow the formation of peptide bonds. bachem.commdpi.com

To counter this, highly reactive coupling reagents are often employed to enhance the efficiency of incorporating N-methylated amino acids. Another strategy involves repeating the coupling step to ensure the complete reaction of the sterically hindered amine. mdpi.com The choice of protecting group for the imidazole side chain of histidine, such as Trityl (Trt), is also a critical consideration that can impact the success of the synthesis. sigmaaldrich.com

Key Research Findings for SPPS of N-Methylated Peptides

| Finding | Implication for this compound Incorporation |

|---|---|

| Use of potent coupling reagents is often necessary. | Overcomes the steric hindrance from the N-methyl group, facilitating more efficient peptide bond formation. |

| Repetitive coupling cycles may be required. | Ensures complete acylation of the sterically hindered secondary amine. mdpi.com |

| Imidazole side-chain protection is important. | The selection of a suitable protecting group, like Trityl (Trt), can influence solubility and prevent side reactions. sigmaaldrich.com |

Ribosomal Synthesis of N-Methyl Peptides Utilizing this compound Analogues

The natural protein synthesis machinery of the cell, the ribosome, can be repurposed to incorporate non-standard amino acids, including N-methylated variants, into peptides. acs.orgnih.gov This method, known as ribosomal synthesis, allows for the site-specific insertion of N-methyl amino acids. nih.govacs.org

This technique has been successfully applied to produce peptides containing N-methylated amino acids, offering a powerful tool for creating complex peptides that are challenging to produce through conventional chemical synthesis. nih.govacs.org By supplementing a reconstituted E. coli translation system with chemically methylated, pre-charged total tRNA, researchers have successfully synthesized peptides containing multiple N-methylated amino acids. nih.govnih.gov

Mitigation of Epimerization in Peptide Coupling Reactions with this compound

Epimerization, the unintended change of a stereocenter's configuration, is a significant challenge in peptide synthesis, especially when dealing with N-methylated amino acids. The electron-donating properties of the N-methyl group can increase the likelihood of racemization.

Several methods have been developed to reduce epimerization. The use of specific coupling reagents can minimize the formation of intermediates that are prone to racemization. The choice of solvent and base is also crucial, with non-polar solvents and sterically hindered bases being preferred. Performing the reaction at a lower temperature can further reduce the risk of this side reaction.

Strategies to Minimize Epimerization

| Strategy | Mechanism of Action |

|---|---|

| Use of low-racemization coupling reagents. | Avoids the formation of highly racemizing intermediates. |

| Addition of epimerization-suppressing additives. | These additives can form a less reactive intermediate, reducing the potential for epimerization. |

| Use of non-polar solvents. | Can decrease the rate of proton abstraction from the alpha-carbon. |

| Employment of sterically hindered bases. | Minimizes base-catalyzed epimerization. |

Chemoenzymatic and Biocatalytic Routes to N-Methylhistidine Derivatives

Chemoenzymatic and biocatalytic methods provide sustainable and efficient alternatives to traditional chemical synthesis for producing N-methylhistidine and its derivatives. These techniques utilize the high selectivity of enzymes to carry out specific chemical transformations.

One approach involves using N-methyltransferases, which can selectively transfer a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM) to a histidine substrate. capes.gov.br Cell-free extracts from Neurospora crassa have been shown to catalyze the α-N-methylation of histidine. capes.gov.br Another strategy is the enzymatic decarboxylation of N-methyl-L-histidines to produce N-methylhistamines. researchgate.net These biocatalytic approaches often use mild reaction conditions, making them an environmentally friendly option for synthesizing N-methylated amino acids. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (2S)-2-[(1-methyl-1H-imidazol-4-yl)amino]propanoic acid hydrochloride | This compound |

| Trityl | Trt |

Biochemical Roles and Metabolic Pathways of N Methylhistidines

N-Methylhistidine in Protein Post-Translational Modification

Post-translational modification of proteins is a vital mechanism for expanding the functional capacity of the proteome. The methylation of histidine residues, creating N-methylhistidine, is a specific modification that imparts unique chemical properties to proteins, thereby modulating their function and structural dynamics. This modification can occur on either the N1 (pros- or π) or N3 (tele- or τ) nitrogen atom of the imidazole (B134444) ring of a histidine residue.

The methylation of histidine residues in proteins is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases (PHMTs). These enzymes exhibit remarkable specificity for their target proteins and the precise nitrogen atom on the histidine imidazole ring that gets methylated. The methyl group is typically donated by S-adenosyl-L-methionine (SAM). rupahealth.com

Several key histidine methyltransferases have been characterized:

SETD3 (SET Domain Containing 3): This enzyme is the primary, if not sole, methyltransferase responsible for the N3-methylation of Histidine 73 (His73) in β-actin. nih.govnih.govnih.gov The modification is highly specific to this particular residue within actin and is conserved across a wide range of multicellular eukaryotes. researchgate.net The SETD3 enzyme itself consists of a catalytic SET domain, which facilitates the methyl group transfer, and a RuBisCO LSMT domain that is crucial for recognizing and binding to the actin substrate. researchgate.net Structural studies have revealed that SETD3 creates a specific local environment that promotes the deprotonation of the target N3 nitrogen, a necessary step for the methyl transfer to occur. nih.govmdpi.com

METTL9 (Methyltransferase Like 9): METTL9 is responsible for the majority of N1-methylation of histidine residues in the mammalian proteome. researchgate.net It demonstrates a broad substrate specificity, targeting proteins that contain a "His-x-His" (HxH) motif, where 'x' is a small amino acid residue. rupahealth.com METTL9 specifically methylates the second histidine of this motif. rupahealth.com This enzyme plays a role in various cellular functions, including the regulation of zinc transport. researchgate.net

METTL18: This enzyme is another identified histidine methyltransferase. It is homologous to the yeast methyltransferase Hpm1 and is known to target the ribosomal protein RPL3 for methylation. wikipedia.org

The specificity of these enzymes ensures that histidine methylation occurs at precise locations within the proteome, allowing for the fine-tuned regulation of protein function.

Table 1: Specificity of Characterized Protein Histidine Methyltransferases

| Enzyme | Target Nitrogen | Key Substrate(s) | Recognition Motif/Residue |

| SETD3 | N3 (τ-position) | β-actin | Histidine 73 (His73) |

| METTL9 | N1 (π-position) | Various, including S100A9, NDUFB3 | "His-x-His" (HxH) motif |

| METTL18 | N3 (τ-position) | Ribosomal Protein L3 (RPL3) | RPL3-H243 (in yeast) |

The addition of a methyl group to a histidine residue alters its physicochemical properties, leading to significant biological consequences. Methylation increases the molecular volume and hydrophobicity of the histidine side chain and fixes its protonation and tautomeric state. researchgate.netuniprot.org These changes can profoundly impact protein structure and function in several ways:

Cytoskeletal Dynamics: The N3-methylation of His73 on β-actin by SETD3 is crucial for cytoskeletal integrity. This modification promotes the polymerization of actin filaments and enhances their stability. nih.govwikipedia.org Cells lacking SETD3 activity exhibit lower levels of filamentous actin (F-actin) and display an altered cellular phenotype. wikipedia.org Furthermore, SETD3-mediated actin methylation is involved in regulating the interaction between the cytoskeleton and mitochondria, impacting mitochondrial dynamics and function. rupahealth.com

Protein Stability and Conformation: The methylation of histidine can influence the local conformation of the protein. Both SETD3 and β-actin undergo significant conformational changes upon binding to each other, which is essential for the catalytic process. nih.gov By altering steric and electronic properties, methylation can affect the noncovalent interactions that stabilize a protein's three-dimensional structure. rupahealth.comyoutube.com

Regulation of Molecular Interactions: The methylation state of histidine can affect how a protein interacts with other molecules, including other proteins and metal ions. For instance, histidine residues are often involved in coordinating metal ions like zinc. uniprot.orgsigmaaldrich.com Methylation can abrogate the ability of the imidazole nitrogen to participate in these interactions, thereby modulating the protein's metal-binding capacity. researchgate.netsigmaaldrich.com

Bioactive Dipeptides: Histidine methylation is also a key step in the synthesis of anserine (B1665513) (β-alanyl-N-methyl-L-histidine) from carnosine (β-alanyl-L-histidine). researchgate.net Both carnosine and its methylated form, anserine, are highly concentrated in muscle and brain tissue. nih.gov They function as potent antioxidants, pH buffers, and neuroprotective agents, scavenging free radicals and protecting cells from oxidative damage. nih.govnih.govreactome.orgfrontiersin.org

Table 2: Functional Consequences of N-Methylhistidine Modification

| Modified Protein/Molecule | Functional Impact |

| β-Actin | Promotes filament polymerization and stability; regulates mitochondrial dynamics; influences smooth muscle contraction. rupahealth.comnih.govresearchgate.netwikipedia.org |

| Zinc-binding proteins | Methylation may alter the ability to chelate divalent metal ions (e.g., Zn²⁺, Cu²⁺). researchgate.netuniprot.orgsigmaaldrich.com |

| Carnosine | Conversion to anserine enhances antioxidant and pH-buffering capacity in muscle and brain tissue. researchgate.netnih.govfrontiersin.org |

N-Methylhistidine as a Metabolite and its Biological Significance

Beyond their role as integral components of proteins, N-methylhistidines are important metabolites. They are released during the natural process of protein degradation and their presence and concentration in biological fluids provide valuable diagnostic and physiological information.

Histidine is an essential amino acid that serves as a building block for proteins and a precursor for several important biomolecules. nih.govmdpi.com Its metabolism is multifaceted, involving pathways for catabolism, as well as synthesis of histamine (B1213489) and the dipeptide carnosine. nih.govmdpi.com

N-methylhistidines (both 1-methylhistidine and 3-methylhistidine) are not synthesized from free histidine. Instead, they are exclusively formed through the post-translational methylation of histidine residues within proteins, primarily the myofibrillar proteins actin and myosin. nih.govwikipedia.orguniprot.org When these muscle proteins are broken down as part of normal cellular turnover, the N-methylhistidine residues are liberated as free amino acids. wikipedia.org

A crucial aspect of their metabolic fate is that once released, neither 1-methylhistidine nor 3-methylhistidine can be re-utilized for the synthesis of new proteins. wikipedia.orgyoutube.com They are also not subject to further significant metabolism in the human body. youtube.com Consequently, they are released from the muscle cells into the bloodstream and are quantitatively excreted in the urine. nih.govwikipedia.org

The metabolic pathway can be summarized as follows:

Formation: Histidine residues within actin and myosin are methylated by specific methyltransferases (e.g., SETD3) using SAM as a methyl donor.

Release: During the degradation of actin and myosin, proteolysis releases free N-methylhistidines.

Excretion: The released N-methylhistidines enter the circulation and are filtered by the kidneys for excretion in the urine, with a small fraction being acetylated before excretion. youtube.com

It is important to distinguish the metabolic origins of the two main isomers:

3-Methylhistidine (3-MH): Primarily derived from the breakdown of endogenous actin and myosin, making it a valuable marker for muscle protein degradation. uniprot.orgsigmaaldrich.com

1-Methylhistidine (1-MH): While some is present in endogenous proteins, its presence in human urine is largely attributable to the dietary intake of anserine, a dipeptide found in high concentrations in meat and fish. sigmaaldrich.com Anserine is hydrolyzed, releasing 1-MH, which is then excreted. sigmaaldrich.com

The unique metabolic properties of 3-methylhistidine make it a widely accepted and reliable biomarker for quantifying the rate of muscle protein turnover, specifically the degradation of myofibrillar proteins. rupahealth.commdpi.com

The rationale for using 3-methylhistidine as a marker is based on several key facts:

It is almost exclusively found in the contractile proteins actin and myosin, which are the major components of muscle mass. wikipedia.orgyoutube.com

It is formed as a post-translational modification and cannot be reused for protein synthesis after its release during proteolysis. mdpi.comuniprot.org

It is not metabolized further in the body and is quantitatively excreted in the urine. mdpi.comyoutube.com

Therefore, the amount of 3-methylhistidine excreted in the urine over a 24-hour period (on a meat-free diet to avoid dietary contributions) directly reflects the amount of muscle protein that has been broken down. nih.govwikipedia.org This measurement, often expressed as a ratio to urinary creatinine (B1669602) to account for differences in muscle mass, provides an index of the fractional catabolic rate of myofibrillar protein. wikipedia.org

Clinically, the measurement of urinary 3-methylhistidine is used to assess muscle protein catabolism in various conditions:

Increased Degradation: Elevated levels of 3-methylhistidine excretion are observed in hypercatabolic states such as sepsis, skeletal trauma, and thermal injury, indicating an accelerated rate of muscle breakdown. rupahealth.com

Decreased Degradation: Conditions associated with reduced muscle turnover, such as severe malnutrition or myxedema, can lead to decreased excretion of 3-methylhistidine. rupahealth.comwikipedia.org

Differentiating Dietary vs. Endogenous Sources: Since dietary meat can be a source of 3-methylhistidine, simultaneous measurement of 1-methylhistidine is often employed. 1-methylhistidine is primarily an indicator of recent meat consumption, allowing for a more accurate assessment of endogenous muscle protein breakdown from the 3-methylhistidine value. nih.govsigmaaldrich.comreactome.org

The release of N-methylhistidine occurs during the degradation of actin and myosin filaments. This process is part of the broader cellular machinery for protein turnover, which involves complex proteolytic systems like the ubiquitin-proteasome pathway that targets proteins for degradation. creative-proteomics.com

Histamine is a potent biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission. nih.gov The metabolic relationship between N-methylhistidines and histamine is often a point of confusion that requires careful clarification.

The primary and direct precursor for histamine synthesis is the amino acid L-histidine , not N-methylhistidine. nih.govcreative-proteomics.com Histamine is formed from L-histidine in a single enzymatic step:

Synthesis: The enzyme L-histidine decarboxylase (HDC) catalyzes the removal of the carboxyl group from L-histidine, producing histamine. nih.govcreative-proteomics.com This reaction occurs in various cells, including mast cells, basophils, and certain neurons. nih.gov

N-methylhistidines (1-MH and 3-MH) , which are derived from protein breakdown, are not precursors for histamine. sigmaaldrich.com They represent distinct metabolic endpoints.

However, there is a methylated compound that is central to the degradation of histamine. Once histamine is released and has exerted its effects, it is inactivated through two main pathways. One of these pathways involves methylation by the enzyme histamine N-methyltransferase (HNMT) . nih.govuniprot.orgwikipedia.org

Histamine Degradation: HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen (Nτ or N1) of the histamine imidazole ring. frontiersin.org This reaction produces Nτ-methylhistamine (also known as 1-methylhistamine (B192778) or tele-methylhistamine). nih.govwikipedia.org This metabolite has significantly less biological activity than histamine and is a key inactivation product. wikipedia.org Nτ-methylhistamine is then further oxidized by monoamine oxidase B (MAO-B) or diamine oxidase (DAO) and eventually excreted. wikipedia.orgreactome.org

Therefore, while N-methylhistidines from protein breakdown and Nτ-methylhistamine from histamine breakdown are both methylated derivatives of the histidine imidazole ring, they originate from entirely different metabolic pathways and serve distinct biological roles. 3-methylhistidine can be decarboxylated to form methylhistamine in some contexts, but this is not a significant pathway for the synthesis of biologically active histamine. nih.gov

Enzymatic and Non-Enzymatic Formation of Oxidized N-Methylhistidine Derivatives

The transformation of N-methylhistidine into its oxidized derivatives is a significant biochemical process, primarily linked to conditions of oxidative stress. This conversion can occur through both non-enzymatic and enzymatic pathways, with non-enzymatic mechanisms, particularly those involving reactive oxygen species, being extensively documented. These oxidative modifications can alter the structure and potential function of N-methylhistidine-containing molecules and serve as biomarkers for oxidative damage.

Enzymatic Formation

While the enzymatic methylation of histidine residues in proteins is a well-characterized post-translational modification mediated by specific methyltransferases like SETD3, METTL18, and METTL9, the direct enzymatic oxidation of N-methylhistidine is less clearly defined in scientific literature. nih.govnih.gov Cellular metabolism involves a vast array of oxidoreductase enzymes that manage oxidative processes. However, specific enzymes that selectively target free N-methylhistidine or its peptide-bound forms for oxidation have not been prominently identified. It is understood that general enzymatic systems that produce reactive oxygen species (ROS) can indirectly lead to the oxidation of various biomolecules, including N-methylhistidine. nih.govresearchgate.net For instance, enzymes like NADPH oxidases and xanthine (B1682287) oxidase are major sources of ROS in cellular compartments, which can then non-enzymatically oxidize susceptible amino acid residues. researchgate.net

Non-Enzymatic Formation

The non-enzymatic formation of oxidized N-methylhistidine derivatives is predominantly driven by direct reactions with reactive oxygen species and is often catalyzed by metal ions. This pathway is particularly relevant in pathological states associated with elevated oxidative stress. nih.gov

Metal-Catalyzed Oxidation (MCO)

A primary mechanism for the oxidation of histidine and its methylated derivatives is metal-catalyzed oxidation (MCO). nih.gov This process involves the reaction of the histidine imidazole ring with ROS, such as hydrogen peroxide (H₂O₂), in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe²⁺). wikipedia.org Reducing agents, such as ascorbate (B8700270), can facilitate this reaction by maintaining the metal ions in their reduced state, which promotes the generation of highly reactive hydroxyl radicals via Fenton-like reactions. nih.gov

The key product of this reaction is the formation of 2-oxohistidine (B12328305), a stable marker of oxidative damage. wikipedia.org When N-methylhistidine-containing dipeptides like anserine (β-alanyl-3-methyl-L-histidine) undergo MCO, the result is the formation of their 2-oxo derivatives, such as 2-oxo-anserine (β-alanyl-3-methyl-l-2-oxo-histidine). nih.gov The mechanism is believed to proceed through the formation of a transient histidyl-imidazole radical, which then reacts with molecular oxygen. nih.govresearchgate.net

Table 1: Components and Products of Metal-Catalyzed Oxidation of N-Methylhistidine Derivatives

| Component | Role | Key Oxidized Product |

| N-Methylhistidine | Substrate | 2-Oxo-N-methylhistidine |

| Metal Ions (Cu²⁺, Fe²⁺) | Catalyst | |

| Reactive Oxygen Species (H₂O₂) | Oxidizing Agent | |

| Reducing Agent (e.g., Ascorbate) | Facilitator |

This table summarizes the essential components involved in the metal-catalyzed oxidation of N-methylhistidine and the primary resulting product.

Formation via Other Reactive Species

Besides MCO, other reactive species can induce the oxidation of histidine residues. Singlet oxygen (¹O₂), which can be generated during photosensitized reactions, is also known to oxidize histidine, leading to various oxidation products, including 2-oxohistidine. dtu.dk Peroxynitrite, formed from the reaction of superoxide (B77818) and nitric oxide, is another potent oxidizing and nitrating agent that can modify histidine residues. nih.gov

Detailed Research Findings

Research has provided definitive evidence for the existence of oxidized N-methylhistidine derivatives in vivo. Using high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), scientists have detected 2-oxo-histidine-containing dipeptides (2-oxo-IDPs), including 2-oxo-anserine, in various mouse tissues. nih.gov The presence of these oxidized forms was found to be enhanced in a mouse model of sepsis-associated encephalopathy, linking their formation to pathological conditions involving oxidative stress. nih.gov

In vitro studies have successfully replicated the formation of these oxidized derivatives. For example, incubating anserine with ascorbate and Cu²⁺ leads to the formation of 2-oxo-anserine, which can be identified by the characteristic mass shift of +16 Da corresponding to the addition of an oxygen atom. nih.govresearchgate.net

Table 2: Experimental Conditions for In Vitro Oxidation of Carnosine

| Parameter | Condition |

| Substrate | 10 mM Carnosine |

| Buffer | 200 mM Sodium Phosphate (pH 7.2) |

| Reagents | 200 mM Ascorbate, 2 mM CuSO₄ |

| Atmosphere | Oxygen Gas Bubbling |

| Incubation Time | 30 minutes |

| Temperature | Room Temperature |

This table, adapted from a study on carnosine oxidation, illustrates typical experimental conditions for inducing metal-catalyzed oxidation of histidine-containing dipeptides in a laboratory setting. researchgate.net Similar conditions are applicable for the oxidation of N-methylhistidine derivatives like anserine.

The identification of these oxidized products is crucial as they represent a stable endpoint of oxidative damage and can serve as valuable biomarkers. The ability to synthesize and purify peptides containing 2-oxohistidine has further advanced the study of this non-enzymatic post-translational modification. researchgate.net

Structural Biology and Spectroscopic Investigations of N Me His Oh.hcl and Its Complexes

Conformational Analysis of N-Me-His-OH.HCl and its Derivatives

The conformational landscape of N-methylhistidine (N-Me-His) is of significant interest due to its presence in biologically active peptides and its use as a tool to probe enzyme mechanisms. The methylation of the imidazole (B134444) ring introduces steric and electronic changes that influence its three-dimensional structure and interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the average N-H bond lengths in histidine derivatives. psu.edu Studies on imidazolium-carboxylate pairs, which model enzyme active site motifs, have revealed that the N-H bond lengths can be influenced by the hydrogen bonding environment. psu.edu In systems with short N···O distances, a weakening of the N-H covalent bond, often described as a 'stretched' bond, can be observed. psu.edu This phenomenon, however, appears to be less pronounced in N-H···O systems compared to O-H···O systems. psu.edu

Theoretical simulations provide further insight into the conformational effects of N-methylation. For instance, studies on Fmoc-N-methylhistidine self-assembly with hemin (B1673052) have shown that methylation at the Nε versus the Nδ position leads to different hemin structures. researchgate.net Specifically, Nε-methylation is suggested to induce a saddled hemin structure, while Nδ-methylation results in a planar conformation, a difference attributed to steric hindrance. researchgate.net

The pKa values of the imidazole ring are also affected by methylation, which in turn influences the conformational preferences in different pH environments. The pKa of the imidazole group in histidine is approximately 6.0, while N-methylation can either slightly decrease or increase this value depending on the position of the methyl group. nih.gov For instance, the pKa values for ε-methylhistidine (εmH) and δ-methylhistidine (δmH) are reported to be 5.91 and 6.52, respectively. nih.gov These shifts in basicity alter the σ-donor capacity of the coordinating nitrogen atom. nih.gov

| Property | Value | Source |

| pKa (Strongest Acidic) | 1.92 - 1.96 | drugbank.comfoodb.caecmdb.ca |

| pKa (Strongest Basic) | 9.25 | drugbank.comfoodb.caecmdb.ca |

| Polar Surface Area | 81.14 Ų | drugbank.comfoodb.caecmdb.ca |

| Rotatable Bond Count | 3 | drugbank.comfoodb.caecmdb.ca |

| Hydrogen Acceptor Count | 4 | drugbank.comfoodb.caecmdb.ca |

| Hydrogen Donor Count | 2 | drugbank.comfoodb.caecmdb.ca |

Insights into Metal-Ion Coordination by N-Methylhistidine

Coordination Chemistry with Transition Metal Ions (e.g., Nickel, Zinc, Copper)

N-methylhistidine acts as a versatile ligand for various transition metal ions, and its coordination chemistry is crucial for understanding its role in biological and artificial metalloenzymes. The methylation of the histidine imidazole ring can influence the coordination mode, stability, and reactivity of the resulting metal complexes. nih.govnih.gov

Copper (Cu): The coordination of copper ions with histidine and its methylated derivatives has been extensively studied due to its relevance in copper-containing proteins. nih.govspecman4epr.com Histidine can coordinate to Cu(II) through its amino and imidazole nitrogens (a histamine-like coordination) and/or the carboxylate oxygen. specman4epr.comresearchgate.net The specific coordination mode is pH-dependent. specman4epr.comresearchgate.net At neutral pH, a common coordination mode for Cu(histidine)₂ involves a square-planar geometry with both histidine molecules coordinating through their amino and imidazole nitrogen atoms. researchgate.net

Methylation of the imidazole nitrogen that is not involved in coordination can enforce a specific binding mode. For example, L-Nτ-methylhistidine methyl ester has been used to mimic the "histidine brace" motif found in enzymes like particulate methane (B114726) monooxygenase, where it coordinates to copper(I) centers. d-nb.info In Cu(II) complexes with 1-methylhistidine, where the Nπ nitrogen is methylated, coordination primarily occurs through the amino nitrogen and the Nτ nitrogen. specman4epr.com High-field pulsed electron nuclear double resonance (ENDOR) studies have been instrumental in elucidating the structure of these complexes in frozen aqueous solutions. specman4epr.com

Zinc (Zn): Histidine residues are frequently involved in zinc coordination in proteins, often as part of zinc-finger motifs. nih.govnih.gov Methylation of a histidine residue within a zinc-binding site can significantly impact metal coordination. nih.govacs.org For instance, methylation can be inhibited by the presence of zinc ions, suggesting that the unmethylated histidine is required for proper metal binding. nih.gov Conversely, methylation can alter the binding affinity for zinc. acs.org

Nickel (Ni): While specific studies on nickel coordination with this compound are less common in the provided search results, the general principles of histidine-metal interactions apply. Histidine is a known ligand for nickel in various biological contexts. The steric and electronic effects of N-methylation would be expected to influence the geometry and stability of nickel complexes in a manner similar to that observed with copper and zinc.

| Metal Ion | Coordination Details | Research Focus |

| Copper (Cu) | Forms square-planar complexes, often with histamine-like coordination through amino and imidazole nitrogens. specman4epr.comresearchgate.net Methylation enforces specific coordination modes. d-nb.info | Mimicking enzyme active sites d-nb.info, studying structure in solution specman4epr.com. |

| Zinc (Zn) | Histidine methylation can be inhibited by Zn²⁺ binding and can alter metal binding affinity. nih.govacs.org | Probing zinc-finger motifs nih.gov, understanding the effects of alkylation on metal binding acs.org. |

| Nickel (Ni) | General principles of histidine-metal binding apply, with methylation expected to influence complex geometry and stability. |

Impact of N-Methylation on Ligand Binding Affinity and Geometry

N-methylation of histidine introduces significant steric and electronic perturbations that directly affect its ligand binding affinity and the geometry of the resulting metal complexes. nih.govnih.gov

Steric Effects: The addition of a methyl group increases the steric bulk of the imidazole side chain. nih.gov This can influence how the ligand fits into a protein's active site or how it packs in a crystal lattice. nih.gov Theoretical studies have shown that methylation at the Nε versus the Nδ position can lead to different conformations of coordinated hemin, with the Nε-methylated form adopting a saddled structure and the Nδ-methylated form a planar one, a difference attributed to steric hindrance. researchgate.net

Electronic Effects: Methylation alters the electronic properties of the imidazole ring. It fixes the tautomeric state, preventing the interconversion between the Nδ-H and Nε-H tautomers that is possible in native histidine. wikipedia.org This can be crucial in biological systems where a specific tautomer is required for function. Methylation also modifies the pKa of the imidazole ring, which in turn affects the σ-donor capacity of the coordinating nitrogen atom. nih.gov For instance, the pKa of δ-methylhistidine is higher than that of ε-methylhistidine, indicating a difference in their basicity and donor strength. nih.gov

Binding Affinity: The impact of N-methylation on metal binding affinity can be complex and depends on the metal ion and the specific isomer of methylhistidine. In a study using de novo designed peptides, it was found that Cu(I) binding constants were relatively insensitive to both nitrogen methylation and the mode of histidine coordination. nih.gov However, Cu(II) binding constants were more sensitive, with the affinity decreasing for the δ-methylhistidine derivative compared to the ε-methylhistidine and native histidine constructs. nih.gov This differential effect on Cu(I) and Cu(II) binding affinities can modulate the redox potential of the copper center. nih.gov Similarly, studies on zinc finger peptides have shown that replacing a coordinating histidine with S-methylcysteine (a thioether) results in weaker metal binding compared to histidine or cysteine. acs.org

| Parameter | Impact of N-Methylation |

| Steric Hindrance | Increased bulk can alter the geometry of metal complexes and influence interactions within protein active sites. researchgate.netnih.gov |

| Electronic Properties | Fixes the tautomeric state and modifies the pKa and σ-donor capacity of the coordinating nitrogen. nih.govwikipedia.org |

| Binding Affinity | Can increase or decrease depending on the metal ion, its oxidation state, and the specific methylhistidine isomer. nih.govacs.org |

| Redox Potential | Altered binding affinities for different oxidation states of a metal can modulate the redox potential of the metal center. nih.gov |

This compound in Protein Active Sites and Catalytic Mechanisms

General Acid-Base Catalysis in Enzymes Featuring N-Methylhistidine

Histidine is a highly versatile catalytic residue in enzymes, largely due to its imidazole side chain which can act as both a general acid and a general base at physiological pH. nih.govacs.org The incorporation of N-methylhistidine into enzyme active sites provides a unique tool to probe and engineer these catalytic mechanisms. rsc.orgnih.gov

By replacing a catalytic histidine with N-methylhistidine, the proton transfer capabilities of the side chain are altered. The methylation prevents the imidazole from acting as a proton shuttle in the same way as native histidine, as it lacks a proton on one of the nitrogen atoms. wikipedia.org This modification can be used to dissect the role of specific hydrogen bonding interactions and proton relay networks. For example, in heme peroxidases, the axial histidine is often hydrogen-bonded to a nearby aspartate residue. Replacing this histidine with Nδ-methylhistidine breaks this hydrogen bond, providing insights into its importance for catalysis. acs.orgmdpi.com

Furthermore, N-methylhistidine can be employed as a potent nucleophilic catalyst. rsc.orgnih.gov Its increased nucleophilicity compared to histidine, coupled with the fact that methylation can prevent the formation of unreactive acyl-enzyme intermediates, makes it a valuable component in the design of novel enzymes. nih.gov For instance, a hydrolytic enzyme has been generated that uses Nδ-methylhistidine as a non-canonical catalytic nucleophile, demonstrating its potential as a genetically encodable surrogate for powerful organocatalysts like dimethylaminopyridine. nih.gov In some cases, enzymes designed with N-methylhistidine have shown significantly increased efficiency compared to the free amino acid in solution. nih.gov

Role in Enzyme Metal Coordination and Metalloenzyme Function

The coordination of metal ions is a fundamental aspect of many enzymatic reactions, and histidine is one of the most common metal-ligating residues. acs.orgmdpi.com The introduction of N-methylhistidine into the coordination sphere of a metalloenzyme can profoundly influence its structure, redox properties, and catalytic activity. rsc.orgacs.orgnih.gov

One of the key effects of replacing a coordinating histidine with N-methylhistidine is the alteration of the heme redox potential in heme-containing enzymes. acs.orgnih.gov In engineered myoglobin (B1173299) and ascorbate (B8700270) peroxidase, replacing the proximal histidine with Nδ-methylhistidine leads to a substantial increase in the heme redox potential. acs.orgacs.org This change in redox potential can, in turn, modulate the enzyme's catalytic activity. For example, in myoglobin, this modification enhanced its promiscuous peroxidase activity. acs.org Similarly, in engineered myoglobin variants, noncanonical ligands like Nδ-methylhistidine were shown to modulate the protein's carbene transfer activity, with variants having increased reduction potentials proving superior for certain reactions. nih.gov

Computational studies on cytochrome c peroxidase have shown that while Nδ-methylhistidine substitution has little effect on the electronic configuration and structure of the active site 'Compound I' intermediate, it significantly impacts electron transfer processes by changing the reduction potential. mdpi.comnih.gov This can slow down oxygen atom transfer to substrates, making the enzyme a weaker oxidant. mdpi.com These findings highlight how modifications in the second coordination sphere, such as the disruption of a hydrogen-bonding network by N-methylation, can have a major impact on the function and properties of a metalloenzyme. mdpi.com

| Enzyme/System | Effect of N-Methylhistidine Substitution | Reference |

| Myoglobin | Increased heme redox potential and enhanced promiscuous peroxidase and carbene transferase activity. acs.orgnih.gov | acs.orgnih.gov |

| Ascorbate Peroxidase | Overcomes reliance on Asp-His hydrogen bonding, leading to a higher number of turnovers. acs.org | acs.org |

| Cytochrome c Peroxidase | Alters reduction potential and impacts electron transfer processes, making it a weaker oxidant. mdpi.comnih.gov | mdpi.comnih.gov |

| Designed Hydrolase | Acts as a potent nucleophilic catalyst, preventing unreactive intermediates. nih.gov | nih.gov |

Structural Dynamics and Allosteric Effects of N-Methylhistidine Incorporation

For instance, in the Cu(I) sensor Mycobacterium tuberculosis CsoR, the substitution of histidine-61 with Nε2-methyl-histidine was used to probe allosteric coupling. nih.gov This "atom substitution" approach demonstrated that the Nε2 face of this specific histidine is crucial for the allosteric communication between the metal-binding site and the DNA-binding domain, effectively uncoupling copper binding from DNA binding without altering the copper-binding affinity or coordination structure. nih.gov This highlights how subtle changes, like methylation, can have profound effects on the allosteric mechanisms that govern protein function.

Furthermore, the methylation of histidine can act as a switch. In the zinc transcriptional regulator ZitR, a unique "histidine switch" mechanism is observed where the protein alternates which nitrogen atom of a histidine residue coordinates with zinc, a process that is fundamental to its allosteric control of DNA binding. pnas.org Introducing a methylated histidine analog can dissect these intricate regulatory pathways. pnas.org The structural dynamics of enzymes like methyl-coenzyme M reductase are also influenced by modifications to non-standard amino acids, including N1-methylated histidine, which can impact the active site's structure and catalytic efficiency. acs.org

The study of engineered enzymes provides further insight. In one case, a hydrolytic enzyme was generated using N-methylhistidine as a non-canonical catalytic nucleophile. pdbj.org Histidine methylation was found to be essential for the enzyme's catalytic function, preventing the formation of unreactive intermediates, a common challenge in enzyme design. pdbj.org This demonstrates that the incorporation of N-methylhistidine can be a deliberate strategy to enhance or alter enzymatic activity by influencing structural dynamics at the active site.

Advanced Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and dynamic analysis of molecules like this compound. Both 1D and 2D NMR methods provide critical information about the chemical environment, connectivity, and spatial proximity of atoms.

For N-methylhistidine, ¹H and ¹³C NMR spectra are fundamental for structural elucidation. The chemical shifts (δ) in these spectra are highly sensitive to the molecular structure and the solvent used. jchps.comipb.pt For example, ¹H NMR can distinguish between different types of protons in the molecule, and their relative numbers, while ¹³C NMR provides information about the carbon skeleton. jchps.comipb.pt Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between different nuclei, which is essential for unambiguously assigning all proton and carbon signals, especially in complex peptide structures. core.ac.uk

Below are tables summarizing publicly available NMR data for 1-methylhistidine.

¹H NMR Spectral Data for 1-Methylhistidine

| Chemical Shift (ppm) | Multiplicity | Solvent | Frequency |

|---|---|---|---|

| 7.55 | s | D₂O | 500 MHz |

| 6.84 | s | D₂O | 500 MHz |

| 3.90 | t | D₂O | 500 MHz |

| 3.69 | s | D₂O | 500 MHz |

| 3.14 | d | D₂O | 500 MHz |

Source: PubChem CID 92105 nih.gov

¹³C NMR Spectral Data for N-Acetyl-1-methylhistidine (Predicted)

| Chemical Shift (ppm) |

|---|

| 174.85 |

| 171.61 |

| 151.58 |

| 145.66 |

| 126.26 |

| 54.73 |

| 39.90 |

| 30.49 |

| 22.81 |

Source: MiMeDB mimedb.org

These NMR techniques, often used in combination, provide a comprehensive picture of the structure and dynamics of this compound and its derivatives in solution. rsc.orgnih.gov

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. This technique has been pivotal in understanding how the incorporation of N-methylhistidine impacts the architecture of peptides and proteins.

Furthermore, structural studies of the protein histidine N1-specific methyltransferase, METTL9, have elucidated the molecular basis for its specificity towards "His-x-His" motifs. nih.govresearchgate.net Crystallographic analysis of METTL9 in complex with substrate peptides shows that the enzyme specifically methylates the second histidine of the motif. nih.govresearchgate.net The structure reveals that the N3 atom of the target histidine's imidazole ring is stabilized by an aspartate residue, presenting the N1 atom for methylation. nih.govresearchgate.netresearchgate.net

The use of N-methylhistidine as a non-canonical amino acid in protein engineering has also been visualized through X-ray crystallography. In an engineered hydrolytic enzyme, crystallographic snapshots along its evolutionary trajectory highlighted the catalytic devices responsible for its increased efficiency, where N-methylhistidine acts as a key nucleophile. pdbj.org

These crystallographic studies provide invaluable static pictures that complement the dynamic information obtained from NMR, offering a complete understanding of the structural consequences of histidine methylation. The incorporation of non-canonical amino acids like N-methylhistidine, which can contain heavy atoms, is also a strategy used to aid in experimental phasing during the process of solving crystal structures. acs.org

PDB Entries for Proteins Containing 1-Methylhistidine

| PDB ID | Protein Name | Organism |

|---|---|---|

| 1atn | Not Available | Not Available |

| 1c0f | Not Available | Not Available |

| 1c0g | Not Available | Not Available |

| 1dej | Not Available | Not Available |

| 1eqy | Not Available | Not Available |

| 1esv | Not Available | Not Available |

| 1hlu | Not Available | Not Available |

| 1j6z | Not Available | Not Available |

| 1lot | Not Available | Not Available |

| 1ma9 | Not Available | Not Available |

Source: DrugBank Online drugbank.com

Mass spectrometry (MS) is an indispensable analytical tool for the characterization and differentiation of N-methylhistidine isomers, namely 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). Due to their distinct biological roles, it is often essential to determine them individually. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the sensitive and specific quantification of these isomers in various biological matrices. nih.govjst.go.jpnih.govresearchgate.net This technique allows for the clear separation of 1-MH and 3-MH, which is crucial as they can have different origins and metabolic implications. nih.gov For instance, 3-MH is a known marker for myofibrillar protein breakdown, while 1-MH can be an indicator of dietary meat intake. bevital.no

The differentiation of these isomers by mass spectrometry is often achieved by studying their fragmentation patterns at different collision energies. mdpi.com For example, in one study, the most intense fragment ions for τ-MH (3-MH) and π-MH (1-MH) were found to be different, allowing for their specific detection. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is another technique employed for the analysis of methylhistidine isomers, often requiring derivatization of the analytes. frontiersin.orgresearchgate.net

Recent studies have developed and validated robust LC-MS/MS methods for the simultaneous measurement of Nτ-methylhistidine (3-MH) and Nπ-methylhistidine (1-MH) in plasma and other biological samples. jst.go.jpnih.govresearchgate.net These methods are characterized by their high sensitivity, accuracy, and specificity. nih.gov

Mass Spectrometry Data for N-Methylhistidine Isomers

| Isomer | Precursor m/z [M+H]⁺ | Key Fragment Ions (m/z) | Technique |

|---|---|---|---|

| 1-Methylhistidine (π-MH) | 170.20 | 96.10 | LC-MS/MS |

| 3-Methylhistidine (τ-MH) | 170.20 | 124.10, 96.10 | LC-MS/MS |

| πMH-2TMS | 218.00 | 73.10 | GC-MS/MS |

| τMH-2TMS | 196.00 | 73.10 | GC-MS/MS |

Sources: mdpi.comresearchgate.netfrontiersin.org

These advanced mass spectrometry techniques are vital for accurately identifying and quantifying N-methylhistidine isomers, providing crucial data for studies in metabolomics, protein metabolism, and biomarker discovery. researchgate.netresearchgate.net

Analytical Methodologies for the Detection and Quantification of N Methylhistidines

Chromatographic Techniques for Separation of N-Methylhistidine Isomers

Chromatography is a fundamental technique for separating the components of a mixture. For N-methylhistidine isomers, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied.

High-Performance Liquid Chromatography (HPLC) Applications.nih.govhmdb.ca

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-methylhistidines, offering robust and reliable methods for their separation and quantification in various samples, including food, excreta, and biological fluids. nih.gov A common approach involves reversed-phase chromatography, often combined with ion-pairing agents and post-column derivatization to enhance detection. nih.govjst.go.jp For instance, a method utilizing a reversed-phase C18 column with sodium octane (B31449) sulfonate as an ion-pairing agent, followed by post-column fluorescence derivatization, has proven effective for analyzing Nτ-methylhistidine. nih.gov

The separation of the structurally similar 1-methylhistidine and 3-methylhistidine isomers can be challenging. koreascience.krresearchgate.net However, specialized columns and methods have been developed to overcome this. For example, a Primesep 200 mixed-mode column has been used to separate these isomers under LC/MS compatible conditions, making it suitable for quantifying methylhistidines in biofluids like urine. sielc.com Another approach successfully separated the isomers using a single column with a sodium citrate (B86180) buffer system. cdnsciencepub.com Derivatization techniques, such as with o-phthalaldehyde (B127526) (OPA), are frequently employed to create fluorescent products that can be easily detected. researchgate.net

Table 1: HPLC Methods for N-Methylhistidine Analysis

| Technique | Column | Mobile Phase/Buffer | Derivatization | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Ion-exchange & Reversed-phase | 15 mM sodium octane sulfonate in 20 mM potassium phosphate | Post-column fluorescence | Food, chicken excreta, rat urine | nih.gov |

| Reversed-Phase HPLC with Ion Pairing | Not specified | Not specified | Post-column fluorescence with o-phthalaldehyde | Chicken feed and excreta | jst.go.jp |

| Mixed-Mode HPLC | Primesep 200 | Acetonitrile/Water with Ammonium Formate (AmFm) pH 3.0 | None (LC/MS compatible) | Biofluids (e.g., urine) | sielc.com |

| Ion-Exchange Chromatography | Durrum type DC-6A spherical resin | 0.35 N sodium citrate, pH 5.734 or 5.657 | Not specified | Protein hydrolysates | cdnsciencepub.com |

Gas Chromatography (GC) Approaches

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a powerful tool for the analysis of N-methylhistidines. physiology.orgnih.gov This method typically requires the derivatization of the amino acids to make them volatile enough for GC analysis. Common derivatization agents include N-trifluoroacetyl-O-isobutyl esters. nih.gov

GC-based methods have been developed to determine both 1- and 3-methylhistidine in biological fluids. nih.gov These methods often involve an initial ion-exchange chromatography step to isolate the methylhistidine fraction before derivatization and GC analysis. nih.gov A GC-MS method was successfully developed to measure the synthesis and release of Nτ-methylhistidine (3-methylhistidine) from skeletal muscle myotubes, demonstrating high linearity, recovery, and a low coefficient of variation. physiology.orgnih.gov

Mass Spectrometry-Based Quantification in Complex Biological Matrices.nih.govnih.govlcms.cz

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of N-methylhistidines in complex biological samples. Its ability to distinguish between molecules based on their mass-to-charge ratio makes it ideal for analyzing trace amounts of these compounds.

LC-MS/MS for Sensitive Detection and Isotopic Tracing.nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying N-methylhistidine isomers. oup.comnih.govnih.govjst.go.jp This technique allows for the separation of isomers chromatographically before their detection and quantification by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov Stable isotope dilution analysis, using isotopic analogs like Nτ-methyl-d3-l-histidine as internal standards, is often employed to achieve accurate quantification of trace amounts of metabolites. oup.com

LC-MS/MS methods have been validated for the simultaneous measurement of Nτ-methylhistidine and Nπ-methylhistidine in biological samples like chicken plasma, with acceptable linear ranges of detection. nih.govjst.go.jpresearchgate.net These methods have proven effective in detecting changes in plasma levels of these isomers in response to physiological changes like fasting and re-feeding. nih.gov The specificity of LC-MS/MS is established through both the chromatographic separation of the isomers and their distinct fragmentation patterns (MRM ion transitions) in the mass spectrometer. researchgate.net

Table 2: LC-MS/MS Method Parameters for N-Methylhistidine Isomer Quantification

| Parameter | Nτ-methylhistidine | Nπ-methylhistidine | Reference |

|---|---|---|---|

| Linear Range of Detection (Chicken Plasma) | 1.56–50.00 μmol/L | 0.78–25.00 μmol/L | nih.govjst.go.jp |

| Linear Range of Detection (C2C12 Myotubes) | 0.5-250 pmol/mL | 0.5-250 pmol/mL | oup.com |

| Internal Standard | Nτ-methyl-d3-histidine, Nτ-methylhistidine-15N3 | Not specified | oup.com |

Applications in Proteomics and Metabolomics Research.lcms.czwaters.com

The analysis of N-methylhistidines is of significant interest in the fields of proteomics and metabolomics. Histidine methylation is a post-translational modification that can alter the biochemical properties of proteins. nih.gov Recent advances in high-throughput proteomics have identified numerous methylated histidine sites in proteins from mammalian tissues and cells. nih.gov N-methylhistidines, particularly 1-methylhistidine and 3-methylhistidine, are considered biomarkers for various physiological and pathological states. nih.govmdpi.com

In metabolomics, targeted analyses using techniques like LC-MS/MS are employed to investigate the role of these metabolites. For instance, studies have explored the link between plasma levels of 1-methylhistidine and the aging process, as well as its potential as a biomarker for meat consumption. nih.govmdpi.com Metabolome genome-wide association studies (mGWAS) have also utilized LC-MS to identify genes involved in the biosynthesis of N-methylhistidine. nih.gov Furthermore, advanced techniques like cyclic ion mobility mass spectrometry have been used to achieve baseline resolution of methylhistidine isomers, which is crucial for their individual assessment in metabolomics studies. lcms.czwaters.com

Electrochemical and Spectrophotometric Methods for N-Me-His-OH.HCl Analysis

While chromatographic and mass spectrometric methods are dominant, electrochemical and spectrophotometric techniques have also been explored for the analysis of N-methylhistidines and related compounds.

An electrochemical detection (ECD) method coupled with HPLC has been developed for the analysis of histamine (B1213489) and N(τ)-methylhistamine in biological samples. nih.gov This method involves precolumn derivatization with o-phthalaldehyde (OPA) and sodium sulfite. nih.gov Another study reported a reversed-phase HPLC method with electrochemical detection for determining 3-methylhistidine in human urine after pre-column derivatization with phenylisothiocyanate. researchgate.net More recently, a sensitive electrogenerated chemiluminescence (ECL) method was developed for the quantification of 3-MeHis in urine using an iridium(III) solvent complex as a signal reagent. researchgate.net This ECL method demonstrated a detection limit of 0.4 μM. researchgate.net

Spectrophotometric methods are also available for the analysis of related compounds, though they may lack the specificity of chromatographic techniques for isomer separation. researchgate.net For instance, various spectrophotometric methods have been reviewed for the analysis of Ambroxol HCl, indicating the potential for such techniques in the broader analysis of compounds with similar functional groups. researchgate.net However, for the specific and simultaneous quantification of N-methylhistidine isomers, these methods are generally less common than the more advanced separation techniques.

Applications of N Me His Oh.hcl in Advanced Research and Engineering

N-Methylhistidine as a Building Block for Peptidomimetics and Therapeutic Peptides

The incorporation of N-methylated amino acids is a widely used strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov This modification offers several advantages, including increased resistance to enzymatic degradation by proteases, improved membrane permeability, and enhanced conformational stability. nih.govnih.gov N-methylation of the peptide backbone can significantly alter the pharmacokinetic properties of therapeutic peptides, potentially transforming a poorly bioavailable compound into a viable drug candidate. nih.gov

The strategic placement of an N-methyl group can induce significant conformational changes in the peptide backbone, which can be leveraged to fine-tune the biological activity of a molecule. nih.gov For instance, N-alkylation can influence the cis-trans isomerization of amide bonds, providing a tool to control the three-dimensional structure and, consequently, the receptor-binding affinity and selectivity of a peptide. nih.gov

| Peptide Modification Strategy | Key Advantages | Reference |

| N-methylation of peptide backbone | Increased metabolic stability, enhanced intestinal permeability, improved oral bioavailability. | nih.gov |

| Incorporation of N-alkyl amino acids | Obstruction of protease hydrolysis, generation of more stable and conformationally constrained peptidomimetics. | nih.gov |

| Nα-alkylation | Induction of cis-isomer in the secondary amide bond, increased basicity, potential for improved biological activity. | nih.gov |

Engineering Enzymes with Enhanced Catalytic Properties via N-Methylhistidine Incorporation

The unique properties of histidine, particularly the catalytic capabilities of its imidazole (B134444) side chain, make it a frequent key residue in enzyme active sites. researchgate.net Engineering enzymes by incorporating non-canonical amino acids like N-methylhistidine offers a powerful approach to modulate their catalytic functions. nih.gov The methylation of the histidine imidazole ring can alter its electronic properties and steric hindrance, leading to changes in the enzyme's catalytic efficiency and substrate specificity. nih.govresearchgate.net

Genetic code expansion has enabled the site-specific incorporation of N-methylhistidine into proteins, providing a precise tool for enzyme engineering. nih.govnih.gov This technique allows researchers to explore the specific roles of the δ- and ε-nitrogen atoms of the histidine imidazole in catalysis. nih.govresearchgate.net By replacing a catalytic histidine with Nδ-methylhistidine, for example, researchers have successfully enhanced the hydrolytic activity of an esterase. nih.gov

Studies on peroxidase-mimetic catalysts created through the self-assembly of hemin (B1673052) with N-methylated histidine derivatives have shown that methylation can either enhance or completely suppress catalytic activity. nih.gov This highlights the potential of N-methylation to fine-tune the catalytic function of both natural and artificial enzymes. nih.gov

| Enzyme Engineering Approach | Impact on Catalytic Properties | Example |

| Site-specific incorporation of Nδ-methylhistidine | Enhanced hydrolytic activity | Esterase |

| Self-assembly with N-methylated histidine tautomers | Modulation of peroxidase-mimetic catalysis (enhancement or suppression) | Hemin-based catalyst |

| Genetic encoding of Nδ-Vinyl Histidine | Improved hydrolysis and carbene transfer reactions | Organocatalytic esterase and myoglobin (B1173299) |

Development of Biochemical Probes and Tools Utilizing N-Methylhistidine

N-methylhistidine and its analogs are valuable components in the development of chemical tools and probes to study biological systems. researchgate.net These probes can be used to investigate the roles of post-translational modifications, such as histidine methylation, in protein function and cellular processes. researchgate.net The ability to genetically encode histidine analogs allows for their incorporation into proteins, creating mutants with altered properties that can serve as probes for structure and function. nih.govacs.org

For instance, substituting histidine with its methylated analogs in fluorescent proteins can lead to distinct spectral properties, creating novel probes for bioimaging. nih.govacs.org Furthermore, understanding the role of histidine modifications is crucial, as they are involved in diverse biological processes including signaling, gene regulation, and metabolism. nih.gov Chemical tools based on histidine analogs help in probing these biomedically important modifications. researchgate.net

The development of cofactor-selective probes is another area where N-methylhistidine derivatives could be utilized. matthewslab.org These probes are essential for the biochemical annotation of protein function by allowing for the selective labeling of active enzymes. matthewslab.org

N-Me-His-OH.HCl in Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable in modern chemical and biological research, and this compound serves as an important subject and tool in these studies. Molecular modeling techniques allow for the investigation of the structural and energetic consequences of N-methylation on peptides and proteins at an atomic level. theisticscience.com

Quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for studying enzyme mechanisms and the effects of modifications like N-methylation. nih.gov In QM/MM methods, the chemically active region, such as the N-methylhistidine residue in an enzyme's active site, is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are modeled using classical molecular mechanics. nih.govmdpi.com This hybrid approach provides a detailed understanding of how N-methylation influences electronic structure and reactivity.

Molecular dynamics (MD) simulations are used to explore the conformational landscape of N-methylhistidine-containing peptides and proteins. nih.govanu.edu.au These simulations can reveal how N-methylation affects the flexibility, folding, and interaction of these molecules with their biological targets. nih.gov By predicting the movement of every atom over time, MD simulations provide insights into the structural basis of the altered properties of N-methylated molecules. nih.gov

The insights gained from computational studies are instrumental in the rational design of novel molecules with desired properties. nih.gov By understanding the structure-activity relationships conferred by N-methylation, scientists can design peptidomimetics with improved therapeutic profiles or engineer enzymes with novel catalytic activities. nih.govresearchgate.net

Computational approaches, including virtual screening and molecular docking, can be used to predict the binding of N-methylhistidine-containing ligands to their receptors. researchgate.net This allows for the in silico optimization of lead compounds before their chemical synthesis, accelerating the drug discovery process. researchgate.net The combination of computational design and experimental validation is a powerful strategy for developing new therapeutic agents and biocatalysts based on N-methylhistidine. theisticscience.comnih.gov

| Computational Method | Application in this compound Research | Key Insights |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme catalysis involving N-methylhistidine. | Detailed understanding of electronic structure and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Exploring conformational dynamics of N-methylated peptides and proteins. | Information on flexibility, folding, and intermolecular interactions. |

| Virtual Screening and Molecular Docking | Predicting binding of N-methylhistidine-containing molecules to biological targets. | Identification and optimization of potential drug candidates. |

Future Directions and Emerging Research Avenues for N Me His Oh.hcl

Exploration of Novel Methylhistidine Isomers and Derivatives

While 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) are the known, naturally occurring isomers of N-methylhistidine, the potential for creating and studying novel derivatives is a burgeoning field of research. rsc.orgsemanticscholar.org Histidine can be methylated on either the N1 (tau, τ) or N3 (pi, π) nitrogen of its imidazole (B134444) ring. rsc.orgsemanticscholar.org The nomenclature can be confusing, with older literature sometimes using inconsistent numbering; however, the IUPAC standard designates 1-MH as Nτ-methylhistidine and 3-MH as Nπ-methylhistidine. foodb.cahmdb.ca

Future research will likely focus on synthesizing derivatives with modifications beyond simple methylation. This could include:

N-alkylation: Introducing larger alkyl groups (ethyl, propyl, etc.) onto the imidazole ring to probe steric and electronic effects on protein structure and function.

Ring Modifications: Synthesizing derivatives with substitutions on the carbon atoms of the imidazole ring to alter its aromaticity and reactivity. researchgate.net

Backbone Modifications: Creating Nα-methylated versions, which can significantly alter peptide conformation and increase resistance to proteolytic degradation. merckmillipore.comresearchgate.net